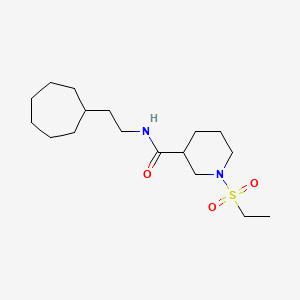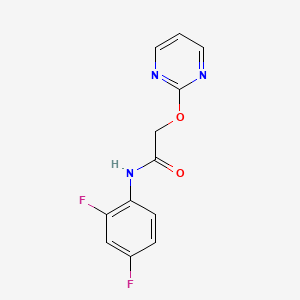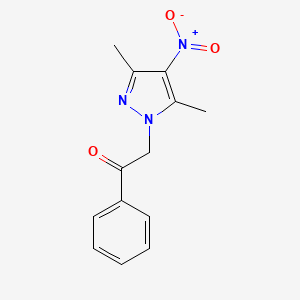
N-(2-cycloheptylethyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cycloheptylethyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide is a chemical compound that belongs to the family of piperidinecarboxamide derivatives. It is commonly known as CHEC or ML277, and it is a selective activator of a potassium ion channel called KCNQ1. This channel is involved in the regulation of the electrical activity of cells, and its dysfunction has been linked to several diseases, including cardiac arrhythmias and epilepsy. CHEC has emerged as a promising tool for studying the physiology and pharmacology of KCNQ1 channels, and it has also shown potential therapeutic applications.
Aplicaciones Científicas De Investigación
Antibacterial Activity
Sulfonamide derivatives, including compounds structurally related to N-(2-cycloheptylethyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide, have been investigated for their potential as antibacterial agents. A study by Ajani et al. (2013) synthesized a series of N,N-diethylamide bearing sulfonamides and tested their antimicrobial activity against Escherichia coli and Staphylococcus aureus, demonstrating significant antibacterial potency (Ajani et al., 2013).
Receptor Antagonism
Research into the selectivity and bioavailability of sulfone derivatives has led to the identification of compounds acting as selective 5-HT(2A) receptor antagonists. Fletcher et al. (2002) developed acyclic sulfones with high-affinity and selectivity towards 5-HT(2A) receptors, indicating potential applications in developing therapeutics for disorders involving this receptor pathway (Fletcher et al., 2002).
Cyclin-Dependent Kinase Inhibitors
Griffin et al. (2006) explored the use of β-piperidinoethylsulfides in inhibiting cyclin-dependent kinase CDK2, a crucial protein in cell cycle regulation. Their methodology developed potent inhibitors, highlighting the utility of sulfone derivatives in targeting proteins involved in cell proliferation (Griffin et al., 2006).
Catalysis in Chemical Synthesis
Piperazine-2-carboxylic acid-derived N-formamides have been investigated as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, showcasing the role of sulfonamide derivatives in facilitating stereocontrolled chemical reactions. Wang et al. (2006) reported high yields and enantioselectivities across a broad range of substrates, demonstrating the versatility of these catalysts in organic synthesis (Wang et al., 2006).
Anticancer Activity
Propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole have been synthesized and evaluated for their anticancer properties. Rehman et al. (2018) developed a series of these compounds, with some exhibiting promising anticancer activity in preliminary assays, highlighting the potential of sulfonamide derivatives in developing novel anticancer agents (Rehman et al., 2018).
Propiedades
IUPAC Name |
N-(2-cycloheptylethyl)-1-ethylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O3S/c1-2-23(21,22)19-13-7-10-16(14-19)17(20)18-12-11-15-8-5-3-4-6-9-15/h15-16H,2-14H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLITYNLZSIHXHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NCCC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cycloheptylethyl)-1-(ethylsulfonyl)piperidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-difluoro-3-methoxy-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]benzamide](/img/structure/B5562497.png)
![4-[3-(2-methoxyphenoxy)azetidin-1-yl]pyrimidine-5-carboxylic acid](/img/structure/B5562498.png)
![4-[({[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}amino)methyl]benzoic acid](/img/structure/B5562503.png)
![2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetamide](/img/structure/B5562504.png)
![N,N-diallyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5562505.png)
![N-[4-(acetylamino)phenyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5562510.png)
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]acetamide](/img/structure/B5562516.png)
![3-(1-methyl-1H-imidazol-2-yl)-1-[2-(methylthio)benzoyl]piperidine](/img/structure/B5562519.png)
![3,4-dimethyl-9-propyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5562530.png)

![methyl 3-(cyclobutylmethoxy)-5-{[(2R)-2-methyl-1-piperazinyl]carbonyl}benzoate hydrochloride](/img/structure/B5562554.png)

![2-{3-oxo-3-[4-(2-thienylcarbonyl)-1-piperazinyl]propyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5562564.png)